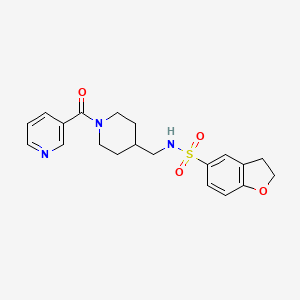

N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic sulfonamide derivative characterized by a dihydrobenzofuran core linked to a nicotinoylpiperidine moiety via a methylene bridge. The dihydrobenzofuran scaffold is notable for its rigidity and metabolic stability, while the nicotinoylpiperidine fragment may contribute to binding interactions with nicotinic acetylcholine receptors or related proteins .

Properties

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c24-20(17-2-1-8-21-14-17)23-9-5-15(6-10-23)13-22-28(25,26)18-3-4-19-16(12-18)7-11-27-19/h1-4,8,12,14-15,22H,5-7,9-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGISRQEVMZTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a nicotinoyl group , which are known to influence its pharmacological properties. The sulfonamide moiety is also significant in determining its biological activity. The overall structure can be represented as follows:

- IUPAC Name : N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Molecular Formula : C₁₈H₃₃N₃O₃S

- Molecular Weight : 365.55 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinoyl group may enhance binding affinity to nAChRs, influencing neurotransmitter release and synaptic plasticity.

- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibits various pharmacological effects:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Its interaction with nAChRs may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

-

Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range.

Cell Line IC50 (μM) A549 6.5 MCF7 4.2 - Neuroprotection : Research conducted on animal models indicated that administration of the compound resulted in reduced neuronal death in models of Alzheimer's disease.

- Mechanistic Insights : In a study assessing the effects on signaling pathways, it was found that treatment with this compound led to the activation of ERK1/2 pathways while inhibiting JNK pathways, indicating a complex modulation of cell survival mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sulfonamide Derivatives with Dihydrobenzofuran Scaffolds

Compounds sharing the 2,3-dihydrobenzofuran-5-sulfonamide core are rare in literature. A structurally analogous compound, N-(N-(3-aminopropyl)carbamimidoyl)-2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide (referred to as “NArg” in ), features a dihydrobenzofuran backbone modified with a sulfonamide group and an aminopropylcarbamimidoyl side chain. Key differences include:

- Substituent Variability: The target compound incorporates a nicotinoylpiperidine group, whereas “NArg” includes a carbamimidoyl-aminopropyl chain. This distinction likely alters solubility and target specificity.

- Synthesis Routes: Both compounds employ DCM as a solvent, but the target compound’s synthesis involves nicotinoylpiperidine coupling, whereas “NArg” uses 1,3-diaminopropane for side-chain modification .

Nicotinoylpiperidine-Containing Analogues

Nicotinoylpiperidine derivatives are explored for CNS-targeting activity due to their structural resemblance to nicotine. For example, nisoldipine-related compounds () feature dihydropyridine cores but lack sulfonamide groups. These compounds are calcium channel blockers, highlighting how minor structural changes (e.g., sulfonamide vs. dihydropyridine) drastically alter mechanism of action.

Quaternary Ammonium Compounds (QACs) and Surfactants

While unrelated structurally, QACs like benzalkonium chloride-C12 (BAC-C12) () provide insights into surfactant properties. The target compound’s sulfonamide group may confer amphiphilicity, but its critical micelle concentration (CMC) is unreported. BAC-C12 exhibits a CMC of 0.4–8.3 mM via tensiometry/spectrofluorometry, suggesting that sulfonamide derivatives with similar hydrophobicity might self-assemble at comparable concentrations .

Preparation Methods

Construction of the 2,3-Dihydrobenzofuran Core

The dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of ortho-hydroxy phenethyl alcohol derivatives. For example, treatment of 5-hydroxy-2-(2-hydroxyethyl)phenol with sulfuric acid induces intramolecular cyclization, yielding 2,3-dihydrobenzofuran. Alternative methods include transition-metal-catalyzed cyclization , such as palladium-mediated coupling of propargyl ethers, though this approach is less common for dihydro derivatives.

Regioselective Sulfonation at the 5-Position

Sulfonation is achieved using chlorosulfonic acid under controlled conditions (−10°C to 0°C) to favor electrophilic substitution at the electron-rich para position relative to the furan oxygen. The resulting 2,3-dihydrobenzofuran-5-sulfonic acid is isolated via precipitation in ice water.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane, yielding the reactive sulfonyl chloride intermediate. This step requires anhydrous conditions to prevent hydrolysis.

Synthesis of (1-Nicotinoylpiperidin-4-yl)methylamine

Functionalization of Piperidine-4-Methanol

Piperidine-4-methanol serves as the starting material. The hydroxyl group is converted to an amine via a Gabriel synthesis :

- Mitsunobu Reaction : Treatment with phthalimide and diethyl azodicarboxylate (DEAD) replaces the hydroxyl group with a phthalimide-protected amine.

- Deprotection : Hydrazinolysis removes the phthalimide group, yielding piperidine-4-methylamine.

Nicotinoylation of the Piperidine Nitrogen

Nicotinic acid is activated as nicotinoyl chloride using thionyl chloride (SOCl₂). Reaction with piperidine-4-methylamine in the presence of triethylamine affords 1-nicotinoylpiperidine-4-methylamine. Excess base neutralizes HCl generated during the acylation.

Coupling of Fragments via Sulfonamide Bond Formation

The final step involves reacting 2,3-dihydrobenzofuran-5-sulfonyl chloride with (1-nicotinoylpiperidin-4-yl)methylamine in dichloromethane or tetrahydrofuran under basic conditions (e.g., pyridine or triethylamine). The base scavenges HCl, driving the reaction to completion. The product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization and Mechanistic Insights

Cyclization Efficiency

Sulfonation Selectivity

Amine Synthesis Challenges

- Steric Effects : Bulky nicotinoyl groups on piperidine necessitate prolonged reaction times (12–24 hours) for complete acylation.

- Byproduct Formation : Over-alkylation is mitigated by using a 1:1 molar ratio of nicotinoyl chloride to amine.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 8.12 (d, J = 8.0 Hz, 1H), 7.44 (m, 1H), 4.32 (t, J = 6.4 Hz, 2H, furan-CH₂), 3.18 (m, 2H, piperidine-CH₂), 2.96 (t, J = 6.4 Hz, 2H, furan-CH₂), 2.72 (m, 1H, piperidine-CH).

- HRMS (ESI+) : Calculated for C₂₀H₂₂N₃O₄S [M+H]⁺: 408.1331; Found: 408.1335.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.7 minutes.

Industrial-Scale Considerations

Cost-Effective Catalysts

Environmental Impact

- Waste Management : Neutralization of chlorosulfonic acid byproducts with aqueous sodium bicarbonate minimizes ecological toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.